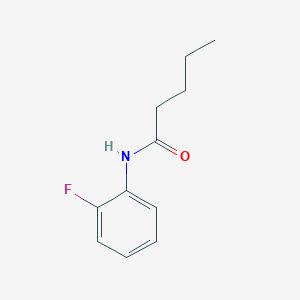

N-(2-fluorophenyl)pentanamide

Description

N-(2-Fluorophenyl)pentanamide is an organic compound characterized by a pentanamide backbone substituted with a 2-fluorophenyl group at the nitrogen atom. Fluorine substitution at the ortho position of the phenyl ring is known to influence electronic effects, lipophilicity, and metabolic stability, which are critical in drug design .

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

N-(2-fluorophenyl)pentanamide |

InChI |

InChI=1S/C11H14FNO/c1-2-3-8-11(14)13-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H,13,14) |

InChI Key |

ZICWAPAXFADNMC-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=CC=C1F |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC=C1F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

Structural Differences : The para-methoxy group in this compound contrasts with the ortho-fluoro substituent in N-(2-fluorophenyl)pentanamide. Methoxy groups enhance electron-donating properties, while fluorine is electron-withdrawing, affecting molecular polarity and binding interactions.

Biological Activity :

- Exhibits potent anthelmintic activity against Toxocara canis, comparable to albendazole but with significantly lower cytotoxicity (human cell viability: ~100% vs. albendazole’s ~70% at similar concentrations) .

- Slower onset of action: Immobilizes T. canis larvae at 48 h (vs. albendazole’s 24 h) but achieves full parasite death at 72 h .

Drug-Likeness : - Adheres to Lipinski’s Rule of Five, Ghose, Veber, and Muegge filters.

- Synthetic accessibility score: 1.34 (vs. albendazole’s 2.58), indicating easier synthesis .

Table 1: Key Properties of N-(4-Methoxyphenyl)Pentanamide vs. Albendazole

| Property | N-(4-Methoxyphenyl)Pentanamide | Albendazole |

|---|---|---|

| Cytotoxicity (Human Cells) | Non-toxic | 30% reduction |

| Anthelmintic Efficacy | 72 h (full death) | 48 h (full death) |

| Synthetic Accessibility | 1.34 | 2.58 |

| Topological Polar SA | 45.8 Ų | 72.9 Ų |

Valeryl Fentanyl (N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]Pentanamide)

Structural Differences : Features a piperidine ring and phenylethyl group, distinguishing it from N-(2-fluorophenyl)pentanamide.

Pharmacological Profile :

Dipeptide-Sulphonamide Pentanamide Derivatives

Examples :

- N-(2-(Isobutylamino)-2-oxoethyl)-3-methyl-2-(4-methylphenylsulphonamido) pentanamide (Compound A). Activity: Anti-Helicobacter pylori efficacy via docking with protein 2QV3, achieving binding energies comparable to lansoprazole (anti-ulcer drug) . Key Contrast: Sulphonamide and peptide moieties enhance target specificity but reduce structural simplicity compared to N-(2-fluorophenyl)pentanamide.

Mechanistic and Pharmacokinetic Insights

- Anthelmintic Mechanism : While N-(4-methoxyphenyl)pentanamide’s exact mechanism is unconfirmed, albendazole analogs typically inhibit β-tubulin polymerization in parasites. Structural simplification may retain this activity while reducing off-target effects .

- Pharmacokinetics: Fluorine in N-(2-fluorophenyl)pentanamide likely improves metabolic stability and blood-brain barrier penetration compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.